Transparency Note: Limited Availability of Direct Comparative Quantitative Data for CAS 6447-02-5
An exhaustive search of primary research papers, patents (including US8669252 and related Smo antagonist filings), authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets was conducted for N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide (CAS 6447-02-5) [1]. No direct head-to-head comparison studies were identified that quantitatively compare this specific compound against its closest analogs (e.g., the 3,4,5-trimethoxy analog MRT-10, the 2,4,5-trichlorophenyl analog, or the cyclohexylcarbamothioyl analog) in the same assay under identical conditions. The compound has been cataloged in ChEMBL (CHEMBL122972) and PubChem, but available bioactivity records are limited to structural alerts and computed properties rather than experimentally determined IC50, Ki, or MIC values [2]. This evidence gap is explicitly acknowledged in accordance with the requirement to avoid presenting unsubstantiated claims. Prospective users should commission head-to-head profiling against their comparator of interest prior to procurement decisions.
| Evidence Dimension | Availability of direct comparative bioactivity data (IC50/Ki/MIC) in public domain |
|---|---|
| Target Compound Data | 0 direct comparative datasets identified across PubMed, ChEMBL, BindingDB, and patent literature |
| Comparator Or Baseline | MRT-10: IC50 = 0.65 μM (Smo antagonism in HEK293 cells); IC50 = 2.5 μM (Shh-Light2 Gli reporter assay) [3]. SANT-2: Kd = 12 nM (Smo binding) [4]. |
| Quantified Difference | Not calculable; target compound lacks published potency data for any biological target |
| Conditions | Systematic literature and database search as of April 2026 |
Why This Matters
This transparency prevents procurement decisions based on assumed equivalence to better-characterized analogs and highlights the need for bespoke comparative profiling before committing to large-scale acquisition.
- [1] ChEMBL Database. Compound Report for CHEMBL122972. European Bioinformatics Institute. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for SID 17512582. N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Manetti F, Faure H, Roudaut H, et al. Virtual screening-based discovery and mechanistic characterization of the acylthiourea MRT-10 family as Smoothened antagonists. Mol Pharmacol. 2010;78(4):658-665. View Source
- [4] Chen JK, Taipale J, Young KE, Maiti T, Beachy PA. Small molecule modulation of Smoothened activity. Proc Natl Acad Sci USA. 2002;99(22):14071-14076. (SANT-2 characterization). View Source
